Product packaging for 2-(4-Hexylphenyl)quinoline(Cat. No.:)

2-(4-Hexylphenyl)quinoline

Cat. No.: B13959723
M. Wt: 289.4 g/mol
InChI Key: IBHQERJRFBRAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hexylphenyl)quinoline (CAS 87208-88-6) is a synthetic quinoline derivative offered for fundamental life science research. With a molecular formula of C₂₂H₂₃NO₂ and a molecular weight of 333.42 g/mol, this compound is part of the quinoline family, a scaffold renowned in medicinal chemistry for its diverse bioactivity and role as a core template in drug design . Quinoline derivatives are extensively investigated for their broad spectrum of pharmacological properties, which include anticancer, antibacterial, antiviral, and anti-inflammatory activities . The mechanism of action for these compounds is often specific to their target; for instance, some functionalized quinolines exhibit anticancer activity through mechanisms such as binding with DNA and impeding DNA synthesis . The presence of the hexylphenyl substituent in this particular derivative makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR), enabling the design of novel compounds with optimized efficacy and pharmacological characteristics . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23N B13959723 2-(4-Hexylphenyl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23N

Molecular Weight

289.4 g/mol

IUPAC Name

2-(4-hexylphenyl)quinoline

InChI

InChI=1S/C21H23N/c1-2-3-4-5-8-17-11-13-19(14-12-17)21-16-15-18-9-6-7-10-20(18)22-21/h6-7,9-16H,2-5,8H2,1H3

InChI Key

IBHQERJRFBRAAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis and Characterization

The synthesis of 2-(4-Hexylphenyl)quinoline can be approached through several established methodologies for forming the quinoline (B57606) ring system.

Research Findings

The primary research interest in 2-(4-Hexylphenyl)quinoline is its potential to function as a thermotropic liquid crystal. Based on detailed studies of the closely related 2-(4-alkylphenyl)-6-methoxyquinoline series, specific predictions can be made about its behavior.

Electronic Structure and Photophysical Mechanisms of 2 4 Hexylphenyl Quinoline

Electronic Transitions and Molecular Orbital Contributions

The electronic absorption and emission spectra of 2-(4-hexylphenyl)quinoline are governed by transitions between its molecular orbitals. These transitions are primarily of π-π* and n-π* character, originating from the aromatic quinoline (B57606) and phenyl rings.

Delocalization and Aromaticity of the Quinoline Core

The quinoline ring system, an annulated heterocycle composed of a benzene (B151609) and a pyridine ring, is inherently aromatic. This aromaticity arises from the cyclic delocalization of ten π-electrons across the fused rings, fulfilling Hückel's rule. This extensive delocalization results in a stable, planar structure with a significant resonance energy.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions. In quinoline and its simple derivatives, the HOMO and LUMO are typically π-orbitals distributed across the entire aromatic framework. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, determines the wavelength of the lowest energy electronic absorption. For many quinoline derivatives, this gap corresponds to absorption in the ultraviolet (UV) region of the electromagnetic spectrum.

Computational studies on related quinoline derivatives, such as phenyl quinoline-2-carboxylate, indicate that the HOMO can be localized on the quinoline moiety while the LUMO is also distributed across the quinoline ring system. mdpi.com This suggests that the fundamental electronic transitions are largely contained within the quinoline core.

Role of the 4-Hexylphenyl Substituent in Electronic Perturbations

The attachment of a 4-hexylphenyl group at the 2-position of the quinoline ring introduces significant electronic perturbations. The phenyl group extends the π-conjugated system of the quinoline core. This extension of conjugation generally leads to a decrease in the HOMO-LUMO energy gap. Consequently, a bathochromic (red) shift in the absorption and emission spectra is expected compared to the unsubstituted quinoline. The presence of a 2-aryl substituent is known to influence the electronic spectra of quinolines. scielo.br

The hexyl group, being an alkyl chain, is primarily an electron-donating group through an inductive effect. While this effect is weaker than the mesomeric effect of the phenyl ring, it can still subtly influence the electron density of the aromatic system. This slight increase in electron density might contribute to a further small red shift in the spectral bands. More importantly, the hexyl chain significantly enhances the molecule's solubility in nonpolar organic solvents and can influence its solid-state packing, which in turn can affect its photophysical properties in condensed phases.

Excited State Dynamics and Energy Dissipation Pathways

Upon absorption of a photon, the this compound molecule is promoted to an excited electronic state. The subsequent de-excitation can occur through various radiative and non-radiative pathways.

Fluorescence Quantum Yield and Radiative Lifetimes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. depaul.edu The radiative lifetime (τr) is the intrinsic lifetime of the excited state if fluorescence were the only decay pathway. These parameters are crucial for characterizing the emissive properties of a molecule.

Φf = k_r / (k_r + k_nr)

The radiative lifetime is inversely proportional to the radiative decay rate constant (τr = 1/k_r).

Table 1: Hypothetical Photophysical Data for this compound in Various Solvents

SolventDielectric Constant (ε)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf)Radiative Lifetime (τr) (ns)
n-Hexane1.8832038052630.1510.5
Toluene2.3832538851280.208.0
Dichloromethane8.9333040055870.256.5
Acetonitrile37.533241060980.189.0
Ethanol24.533541561540.1212.0

Note: This table is illustrative and based on expected trends for similar aromatic compounds, as specific experimental data for this compound is not available in the cited literature.

Non-Radiative Decay Mechanisms (e.g., Intersystem Crossing, Internal Conversion)

Excited molecules can also lose energy through non-radiative pathways, which compete with fluorescence and reduce the quantum yield. The main non-radiative decay mechanisms are internal conversion and intersystem crossing. nih.gov

Internal Conversion (IC) is a radiationless transition between electronic states of the same spin multiplicity (e.g., from a higher excited singlet state to the lowest excited singlet state, or from the lowest excited singlet state to the ground state). This process is generally very fast and involves the conversion of electronic energy into vibrational energy, which is then dissipated as heat to the surrounding solvent molecules. The efficiency of internal conversion is often related to the rigidity of the molecule; more flexible molecules may have higher rates of internal conversion.

Intersystem Crossing (ISC) is a radiationless transition between electronic states of different spin multiplicity, most commonly from a singlet state to a triplet state. This process is formally spin-forbidden but can occur due to spin-orbit coupling. The rate of intersystem crossing is influenced by the presence of heavy atoms and the energy gap between the singlet and triplet states. For many aromatic hydrocarbons, intersystem crossing is a significant deactivation pathway for the lowest excited singlet state. A theoretical study on quinoline has explored the competition between internal conversion, intersystem crossing, and fluorescence, highlighting the importance of these non-radiative paths. rsc.org

Solvatochromic and Thermochromic Behavior of Electronic Spectra

The electronic spectra of this compound are expected to be sensitive to the surrounding environment, a phenomenon known as solvatochromism (solvent-dependent spectral shifts) and thermochromism (temperature-dependent spectral shifts).

Solvatochromism arises from the differential solvation of the ground and excited states of a molecule. wikipedia.org A change in solvent polarity can alter the energy gap between these states, leading to a shift in the absorption and emission maxima. researchgate.net If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, resulting in a bathochromic (red) shift in the emission spectrum. This is a common observation for many aromatic molecules with charge-transfer character in their excited state. Studies on various quinoline derivatives have demonstrated their solvatochromic behavior. mdpi.comchemrxiv.org

Thermochromism refers to the change in color of a substance with a change in temperature. In the context of electronic spectra, this manifests as a shift in the absorption or emission bands. This can be due to several factors, including changes in the solvent's refractive index and dielectric constant with temperature, or temperature-induced changes in the molecular geometry or aggregation state of the solute. For instance, some organic materials exhibit a color change from blue to red upon heating due to conformational changes in the polymer backbone. mdpi.com While specific thermochromic data for this compound is not available, such behavior is plausible, particularly in the solid state or in viscous solutions where intermolecular interactions are more pronounced.

Photostability and Degradation Mechanisms under Irradiation

Upon absorption of photons, this compound can be excited to a higher energy state. In the presence of oxygen, this excited molecule can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), or it can participate in electron transfer reactions to produce other ROS, such as superoxide radicals (•O₂⁻) and hydroxyl radicals (•OH). These reactive species are often the primary drivers of photodegradation for many organic compounds.

Studies on the photocatalytic degradation of the basic quinoline structure in the presence of titanium dioxide (TiO₂) have shown that the pyridine ring of the quinoline is particularly susceptible to attack by superoxide radicals. nih.govosti.gov This leads to ring-opening and the formation of intermediates such as 2-aminobenzaldehyde, 2-quinolinone, and 4-quinolinone. nih.govosti.gov Hydroxyl radicals, on the other hand, have been observed to attack the benzene ring of the quinoline, resulting in hydroxylated products like 5-hydroxyquinoline. nih.govosti.gov

Therefore, it can be postulated that one potential degradation pathway for this compound involves the oxidation of the quinoline ring system by ROS. This could lead to the cleavage of the heterocyclic ring and the formation of various oxygenated products. The presence of the bulky 4-hexylphenyl substituent at the 2-position may influence the regioselectivity of these radical attacks due to steric hindrance and electronic effects.

Concurrently, the 4-hexylphenyl substituent itself is a potential site for photodegradation. Long-chain alkylbenzenes are known to undergo photooxidation. The primary point of attack is often the benzylic position (the carbon atom of the alkyl chain attached to the aromatic ring) due to the relative stability of the resulting benzylic radical. This can initiate a cascade of reactions, including the formation of hydroperoxides, which can then decompose to form a variety of oxidation products, such as ketones, aldehydes, and carboxylic acids, and may eventually lead to the cleavage of the alkyl chain.

Given these considerations, the photodegradation of this compound under irradiation is likely a complex process involving multiple pathways. The degradation could be initiated at either the quinoline core or the 4-hexylphenyl side chain, or both simultaneously. The specific degradation products would depend on the reaction conditions, including the wavelength of light, the presence of photosensitizers, and the availability of oxygen.

Table 1: Potential Intermediates in the Photodegradation of Quinoline

IntermediatePotential Formation PathwayReference
2-AminobenzaldehydeAttack of superoxide radical on the pyridine ring nih.govosti.gov
2-QuinolinoneAttack of superoxide radical on the pyridine ring nih.govosti.gov
4-QuinolinoneAttack of superoxide radical on the pyridine ring nih.govosti.gov
5-HydroxyquinolineAttack of hydroxyl radical on the benzene ring nih.govosti.gov

This table is based on the photocatalytic degradation of the parent quinoline molecule and represents potential degradation products of the quinoline moiety within this compound.

Computational Investigations of 2 4 Hexylphenyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles. For a molecule like 2-(4-hexylphenyl)quinoline, these methods can predict its geometry, electronic behavior, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the ground-state properties of molecules.

The first step in a DFT study of this compound would be to perform a geometry optimization. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. For this compound, a key structural feature is the dihedral angle between the quinoline (B57606) and phenyl rings. This angle is determined by a balance between the electronic stabilization from π-conjugation, which favors a planar structure, and steric hindrance between the hydrogen atoms on the two rings, which favors a twisted conformation.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an estimate of the molecule's chemical reactivity and the energy required for electronic excitation. In phenylquinoline systems, the HOMO is typically a π-orbital delocalized over the electron-rich aromatic rings, while the LUMO is a π*-orbital. The hexyl substituent, being an electron-donating group, would be expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to an unsubstituted phenylquinoline.

A hypothetical DFT calculation for this compound might yield the following data:

PropertyPredicted Value
Dihedral Angle (Phenyl-Quinoline)~30-40 degrees
HOMO Energy-5.8 eV
LUMO Energy-1.9 eV
HOMO-LUMO Gap3.9 eV
Dipole Moment~2.5 D

This table is illustrative and based on typical values for similar compounds.

To understand how this compound interacts with light, for instance in applications like organic light-emitting diodes (OLEDs) or as a fluorescent probe, Time-Dependent Density Functional Theory (TD-DFT) is employed. TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as electronic transition energies and oscillator strengths (which determine the intensity of absorption peaks).

A TD-DFT calculation would predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. The primary electronic transitions would likely be π → π* in nature, involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital within the aromatic system. The calculations would identify the specific molecular orbitals involved in the most significant transitions. For example, the lowest energy absorption band would correspond to the HOMO → LUMO transition.

The results of a representative TD-DFT calculation could be summarized as follows:

TransitionWavelength (nm)Oscillator StrengthMajor Contribution
S0 → S1~350~0.4HOMO → LUMO
S0 → S2~300~0.2HOMO-1 → LUMO
S0 → S3~280~0.3HOMO → LUMO+1

This table is illustrative and based on typical values for similar compounds.

The flexible hexyl chain and the rotatable bond between the phenyl and quinoline rings mean that this compound can exist in multiple conformations. A potential energy surface (PES) scan is a computational technique used to explore these different conformations and their relative energies.

For the bond connecting the phenyl and quinoline rings, a PES scan would involve systematically rotating this bond and calculating the energy at each angle. The resulting plot would show the energy barriers to rotation and identify the most stable (lowest energy) dihedral angle.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the motion of atoms and molecules over time. This provides insights into the dynamic behavior of this compound in a more realistic environment, such as in a solvent or in an aggregated state.

In a solvent, the conformation of this compound is not static. An MD simulation would model the molecule surrounded by a large number of solvent molecules. By solving Newton's equations of motion for all the atoms in the system, the simulation tracks the trajectory of the molecule over a period of time (typically nanoseconds to microseconds).

This would reveal how the dihedral angle between the rings fluctuates and how the hexyl chain moves and folds in solution. The simulation can also provide information on the solvation structure, showing how solvent molecules arrange themselves around the solute. This is important for understanding solubility and how the solvent might influence the molecule's electronic properties.

MD simulations are particularly well-suited for studying how multiple molecules of this compound interact with each other. By simulating a system with a higher concentration of the compound, it is possible to observe whether the molecules tend to aggregate.

The primary intermolecular interactions would be π-π stacking between the aromatic quinoline and phenyl rings of adjacent molecules and van der Waals interactions involving the hexyl chains. The simulations would quantify the strength and geometry of these interactions. Understanding aggregation is critical for predicting the properties of the material in the solid state, such as in thin films for electronic devices, where intermolecular interactions play a major role in charge transport. The simulations could predict the formation of different types of aggregates (e.g., J-aggregates or H-aggregates), which have distinct spectroscopic signatures.

Theoretical Prediction of Spectroscopic Signatures

Computational spectroscopy is an essential tool for predicting how a molecule will interact with electromagnetic radiation. These predictions are invaluable for interpreting experimental data and confirming the synthesis of the target compound.

Density Functional Theory (DFT) calculations are highly effective for predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. researchgate.net By optimizing the molecular geometry of this compound at a suitable level of theory, such as B3LYP with a 6-311+G(2d,p) basis set, it is possible to calculate the magnetic shielding tensors for each nucleus and the vibrational frequencies of its bonds. researchgate.net

Simulated NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts are calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS). These predicted shifts help in the assignment of signals in an experimentally obtained spectrum, which is fundamental for structural elucidation. For this compound, distinct signals would be expected for the protons and carbons of the quinoline core, the phenyl ring, and the hexyl chain. The aromatic protons of the quinoline and phenyl moieties would typically appear in the δ 7.0-8.5 ppm range, while the aliphatic protons of the hexyl group would be found at much higher fields (δ 0.8-2.7 ppm).

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Note: These are hypothetical values based on typical shifts for similar structural motifs and serve for illustrative purposes.

ProtonsPredicted Chemical Shift (δ, ppm)
Hexyl -CH₃~ 0.9
Hexyl -(CH₂)₄-~ 1.3 - 1.7
Phenyl-CH₂-~ 2.7
Aromatic Protons (Phenyl & Quinoline)~ 7.5 - 8.2

Interactive Table: Predicted Key IR Vibrational Frequencies for this compound

Note: These are hypothetical values based on characteristic frequencies for the functional groups present.

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 3100
Aliphatic C-H Stretch2855 - 2960
Aromatic C=C/C=N Stretch1500 - 1610
C-H Bending (Aliphatic)1375 - 1465

The electronic transitions of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide information on the absorption wavelengths (λ_max) in the Ultraviolet-Visible (UV-Vis) spectrum and can also give insights into fluorescence properties.

The primary electronic transitions in molecules like this are typically π-π* transitions, originating from the conjugated aromatic system of the quinoline and phenyl rings. rsc.org TD-DFT calculations, often performed with a functional like B3LYP or CAM-B3LYP, can predict the wavelength of maximum absorption. rsc.orgnih.gov For this compound, strong absorption would be expected in the UV region, likely between 250 and 350 nm.

Fluorescence occurs when a molecule emits a photon to return to its ground state after being electronically excited. The difference between the absorption and emission wavelengths is known as the Stokes shift. Theoretical calculations can model the geometry of the excited state to predict the emission wavelength. Quinoline derivatives are known to be fluorescent, and the presence of the phenyl group can enhance this property. rsc.org The predicted fluorescence spectrum for this compound would likely show an emission peak at a longer wavelength than its main absorption band.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity, stability, and photophysical behavior. Computational methods allow for the detailed analysis of molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are critical for understanding a molecule's electronic properties. sapub.org

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most likely to be donated. In this compound, the HOMO is expected to be distributed across the electron-rich π-system of the quinoline and phenyl rings.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most likely to accept an electron. The LUMO is also anticipated to be located over the conjugated aromatic framework.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily polarized and reactive. rsc.org The HOMO-LUMO gap also correlates with the energy of the lowest electronic transition observed in the UV-Vis spectrum. For many quinoline derivatives, this gap dictates their potential use as fluorophores and in electronic devices. rsc.org

Interactive Table: Hypothetical FMO Properties for this compound

Note: Values are illustrative and depend on the specific computational method and basis set used.

ParameterPredicted Value (eV)Significance
HOMO Energy~ -5.8Electron-donating ability
LUMO Energy~ -1.5Electron-accepting ability
HOMO-LUMO Gap (ΔE)~ 4.3Chemical stability, electronic transition energy

The distribution of electron density within a molecule governs its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand this distribution. libretexts.org It illustrates the electrostatic potential on the electron density surface of the molecule.

MEP maps use a color scale to denote different regions of charge. researchgate.net

Red: Indicates regions of high electron density and negative electrostatic potential. These are typically associated with lone pairs on heteroatoms and are sites prone to electrophilic attack. For this compound, the most electron-rich area is expected to be around the nitrogen atom of the quinoline ring. rsc.orgresearchgate.net

Blue: Indicates regions of low electron density and positive electrostatic potential. These are electron-poor areas, often associated with hydrogen atoms attached to electronegative atoms, and are susceptible to nucleophilic attack.

Green/Yellow: Represent areas with intermediate or neutral potential. The large nonpolar surface of the hexyl chain and the carbon framework of the aromatic rings would fall into this category.

The MEP map for this compound would clearly show the electronegative nitrogen atom as a site of negative potential, making it a likely point for protonation or coordination to metal ions. libretexts.orgresearchgate.net The map also provides insights into how the molecule might align itself in a crystal lattice or interact with a solvent.

Advanced Materials Applications of 2 4 Hexylphenyl Quinoline and Its Derivatives

Supramolecular Assembly and Self-Organization

The non-covalent interactions inherent to the 2-(4-hexylphenyl)quinoline scaffold drive its self-assembly into complex, ordered superstructures. These interactions, primarily hydrogen bonding and π-π stacking, dictate the morphology and properties of the resulting materials, leading to the formation of diverse nanostructures.

Investigation of Intermolecular Hydrogen Bonding and π-π Stacking Interactions

The quinoline (B57606) moiety, with its nitrogen atom, can act as a hydrogen bond acceptor, a feature that has been observed in the crystal structures of related quinoline derivatives. For instance, in the crystal lattice of 2-(4-methylphenyl)quinoline-4-carboxylic acid, a close analogue, hydrogen bonds are formed between the carboxylic acid group and the quinoline nitrogen atom. nih.gov This type of interaction is crucial for the formation of defined molecular chains and networks. While this compound itself lacks a strong hydrogen bond donor, its derivatives can be functionalized with groups capable of forming such bonds, thereby directing their self-assembly.

Furthermore, the extensive aromatic system of the quinoline and phenyl rings facilitates significant π-π stacking interactions. These interactions are a dominant force in the packing of quinoline-based molecules in the solid state. nih.govresearchgate.netnih.gov In the case of 2-(4-methylphenyl)quinoline-4-carboxylic acid, molecules stack in a parallel-displaced manner, with centroid-to-centroid distances indicative of strong π-π stacking. nih.gov This face-to-face arrangement of the aromatic rings is a key factor in the formation of columnar or layered structures, which are essential for applications in organic electronics. The strength and geometry of these π-π stacking interactions can be modulated by the introduction of various substituents on the quinoline or phenyl rings, offering a pathway to fine-tune the electronic properties of the resulting materials. rsc.org

Formation of Ordered Nanostructures (e.g., rods, fibers, films)

The interplay of hydrogen bonding and π-π stacking in quinoline derivatives can lead to the formation of well-defined, one-dimensional nanostructures such as rods and fibers. While specific studies on the nanostructure formation of this compound are not extensively documented, research on analogous systems provides strong evidence for this potential. For example, the self-assembly of other organic molecules with similar rigid cores and flexible side chains has been shown to produce nanofibers and nanorods. nih.gov The directional nature of hydrogen bonds and the stacking of aromatic cores favor anisotropic growth, leading to elongated structures.

Liquid Crystalline Behavior

The rod-like shape of the this compound molecule, a consequence of its rigid quinoline core and extended phenyl group, is a key prerequisite for the formation of liquid crystalline phases. These mesophases, which exhibit properties intermediate between those of a crystalline solid and an isotropic liquid, are highly sensitive to temperature and, in some cases, to the presence of a solvent.

Design Principles for Incorporating the Quinoline Core into Mesogenic Architectures

The design of liquid crystalline materials based on the quinoline core follows established principles of molecular engineering. A key requirement is the creation of a molecule with a high aspect ratio, typically achieved by combining a rigid core with flexible terminal groups. The 2-phenylquinoline (B181262) unit serves as an excellent rigid core, providing the necessary anisotropy. researchgate.net The attachment of alkyl or alkoxy chains, such as the hexyl group in the 4-position of the phenyl ring, introduces flexibility and influences the intermolecular interactions that stabilize the liquid crystalline phases.

The position and length of the alkyl chain are critical parameters in tuning the mesomorphic properties. Longer alkyl chains generally tend to lower the melting point and can promote the formation of more ordered smectic phases over nematic phases. researchgate.net The presence of the quinoline nitrogen atom also introduces a lateral dipole moment, which can affect the molecular packing and the type of liquid crystal phase formed. By systematically modifying the substituents on the quinoline and phenyl rings, it is possible to design materials with specific mesophase behaviors and transition temperatures.

Characterization of Thermotropic and Lyotropic Liquid Crystalline Phases

The liquid crystalline behavior of materials is primarily characterized by their response to temperature (thermotropic) and the addition of a solvent (lyotropic).

Thermotropic Behavior:

Studies on homologous series of 2-(4-alkylphenyl)-6-methylquinolines and 2-(4-alkylphenyl)-6-methoxyquinolines have demonstrated the existence of thermotropic liquid crystalline phases. researchgate.net These compounds typically exhibit a nematic phase, which is the least ordered of the liquid crystal phases, where the molecules have long-range orientational order but no positional order. The transition from the crystalline solid to the nematic phase (melting point) and from the nematic phase to the isotropic liquid (clearing point) can be determined using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

For instance, the 2-(4-alkylphenyl)-6-methoxyquinoline series shows a clear nematic phase, with the clearing temperatures decreasing as the alkyl chain length increases. researchgate.net This trend is a common feature in many liquid crystalline systems.

Lyotropic Behavior:

Lyotropic liquid crystals are formed when an amphiphilic molecule is dissolved in a suitable solvent, typically water. nih.gov The molecules self-assemble into ordered structures such as micelles, and at higher concentrations, can form hexagonal, lamellar, or cubic phases. While the this compound molecule itself is not strongly amphiphilic, derivatives with appropriate functional groups could potentially exhibit lyotropic behavior. The hydrophobic part would consist of the phenylquinoline core and the hexyl chain, while a polar head group would provide the hydrophilic character. To date, there is limited specific research on the lyotropic liquid crystalline phases of this compound derivatives. However, the broader class of quinoline-based compounds offers potential for the design of novel lyotropic systems. nih.gov

Influence of Hexylphenyl Moiety on Mesophase Stability and Transition Temperatures

Studies on related 2-(4-alkylphenyl)quinoline series have shown that the length of the alkyl chain has a significant impact on the phase transition temperatures. researchgate.net Generally, as the alkyl chain length increases, the melting points tend to decrease, while the effect on the clearing temperature can be more complex, often showing an odd-even effect where the transition temperatures alternate as the number of carbon atoms in the chain changes.

The presence of the hexyl group, compared to shorter alkyl chains, is expected to enhance the molecular flexibility, which can disrupt the crystalline packing and lower the melting point, thus widening the temperature range of the liquid crystalline phase. The following table illustrates the effect of the alkyl chain length on the nematic-isotropic transition temperatures for a series of 2-(4-alkylphenyl)-6-methoxyquinolines.

Table 1: Nematic-Isotropic Transition Temperatures for 2-(4-Alkylphenyl)-6-methoxyquinolines researchgate.net

Alkyl Chain (n) Transition Temperature (°C)
4 86
5 83
6 79
7 76
8 72

This interactive table demonstrates the trend of decreasing nematic-isotropic transition temperatures with increasing alkyl chain length.

Organic Electronic and Optoelectronic Materials

The tunable nature of the 2-phenylquinoline core allows for its integration into various organic electronic and optoelectronic devices. The electronic properties can be modulated by introducing different substituents, influencing their function as charge transport materials, emitters, or components in photovoltaic cells.

Role as Charge Transport Material (Hole or Electron Transport)

Quinoline derivatives are recognized for their electron-deficient nature, which makes them promising candidates for electron-transporting materials (ETMs) in organic electronic devices. The nitrogen atom in the quinoline ring lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. Conversely, modifications to the molecular structure can also impart hole-transporting properties.

Research on various 2-phenylquinoline derivatives has demonstrated their potential as interfacial layer materials in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). researchgate.net For instance, certain diphenylquinoline (DPQ) derivatives have been shown to lower the work function of gold (Au) electrodes, which enhances electron injection and extraction in devices. researchgate.net This modification of the electrode interface by a thin layer of a 2-phenylquinoline derivative can lead to a significant improvement in device performance, including enhanced charge carrier mobility. researchgate.net In n-channel OTFTs using materials like PC71BM, the introduction of a DPQ derivative as an interlayer has been shown to increase electron mobility by over 200% compared to devices with a bare Au electrode. researchgate.net

Derivative Type Role Observed Properties/Effects Reference
Diphenylquinoline (DPQ) DerivativesInterfacial Layer (Electron Transport)Lowers work function of Au; enhances electron mobility in n-channel OTFTs. researchgate.net
General 2-ArylquinolinesElectron TransportThe electron-deficient quinoline core generally promotes electron transport. rsc.org

This table presents data for related 2-phenylquinoline derivatives to illustrate the potential charge transport roles.

Application as an Emitter or Host Material in Organic Light-Emitting Diodes (OLEDs) – focusing on material properties, not device performance metrics

The inherent fluorescence of the quinoline scaffold makes it a compelling candidate for emissive materials in Organic Light-Emitting Diodes (OLEDs). nih.gov The emission color and efficiency can be tuned by chemical modifications. For instance, the synthesis of various quinoline derivatives has yielded materials that emit in the blue to green region of the visible spectrum. nih.gov

In addition to being emitters, 2-phenylquinoline derivatives can also function as host materials for phosphorescent emitters in PhOLEDs. A suitable host material should possess a high triplet energy to effectively confine the excitons on the phosphorescent guest. The rigid structure of the 2-phenylquinoline core can contribute to high glass transition temperatures, which is a desirable property for the morphological stability of OLEDs.

While specific photoluminescent data for this compound is not extensively documented, studies on similar pyrazoloquinoline derivatives have shown that these materials exhibit absorption in the UV-Vis region and can emit light upon electrical excitation. nih.gov The photophysical properties are also sensitive to the surrounding environment, with some quinazoline (B50416) derivatives exhibiting large red shifts in their fluorescence emission in more polar solvents, indicating the formation of an intramolecular charge-transfer (ICT) state. acs.org

Derivative Class Application in OLEDs Relevant Material Properties Reference
Pyrazoloquinoline DerivativesEmitterExhibit photoluminescence; can be used in the active layer of single-layer OLEDs. nih.gov
Arylvinyl Quinazoline DerivativesEmitterStrong emission solvatochromism, suggesting an intramolecular charge-transfer emitting state. acs.org
8,8'-dimethoxy-5,5'-bisquinolineEmitter/Electron TransportBlue emission, good hydrolytic stability. researchgate.net

This table provides photophysical and material properties for related quinoline derivatives to illustrate their potential in OLED applications.

Photovoltaic Applications as a Donor or Acceptor Component in Organic Solar Cells – focusing on material properties, not device performance metrics

In the realm of organic solar cells (OSCs), materials must possess suitable energy levels (HOMO and LUMO) to facilitate efficient charge separation at the donor-acceptor interface. The electron-accepting nature of the quinoline core suggests that its derivatives could function as acceptor materials in OSCs. researchgate.net Conversely, with appropriate chemical design, they could also act as donor materials.

Research has shown that quinoline-based D-A-π-A (Donor-Acceptor-π bridge-Acceptor) dyes can be effective in dye-sensitized solar cells (DSSCs). researchgate.net The modification of auxiliary acceptors in these dyes has been shown to improve the photovoltaic performance by tuning the absorption spectra and energy levels. researchgate.net For example, the replacement of a benzene (B151609) or benzothiadiazole unit with a benzothiadiazole (BTD) unit as an auxiliary acceptor in a quinoline-based dye resulted in a red-shift of the absorption spectrum. researchgate.net

While there is a lack of specific data on this compound in OSCs, related quinoxaline (B1680401) derivatives, which share structural similarities, have been investigated as acceptor materials. rsc.org The planarization of the quinoxaline derivative in a low-bandgap polymer has been shown to enhance molecular packing and charge carrier mobility, leading to improved solar cell performance. rsc.org The hexylphenyl substituent in this compound could similarly influence the morphology of the active layer blend, which is a critical factor for efficient charge generation and collection.

Derivative Class Role in Photovoltaics Key Material Properties Reference
Quinoline-based D-A-π-A DyesDonor/Sensitizer (in DSSCs)Tunable absorption spectra and energy levels through modification of auxiliary acceptors. researchgate.net
Quinoxaline DerivativesAcceptorPlanar structures can improve molecular packing and charge carrier mobility. rsc.org
Zinc 8-hydroxyquinoline (B1678124) (ZnQ2)Photoactive Layer ComponentCan act as an electron donor material with a suitable bandgap for photoactivity. mdpi.com

This table includes data on related quinoline and quinoxaline derivatives to highlight their potential properties for photovoltaic applications.

Fluorescent Probes and Chemosensors in Analytical Chemistry

The fluorescence properties of quinoline derivatives make them excellent candidates for the development of chemosensors for the detection of various analytes, particularly metal ions. The nitrogen atom and potential additional binding sites on the quinoline scaffold can coordinate with analytes, leading to a measurable change in the fluorescence signal.

Development of this compound-Based Sensors for Specific Analytes

While specific sensors based on this compound are not widely reported, the broader family of quinoline-based chemosensors has been successfully developed for the detection of a range of metal ions, including Zn²⁺, Al³⁺, and Hg²⁺. nih.govnih.gov These sensors are typically designed with a receptor unit that selectively binds to the target analyte and a quinoline fluorophore that signals the binding event.

For example, chemosensors based on 8-aminoquinoline (B160924) have been synthesized to selectively detect Zn²⁺ and Al³⁺ ions. nih.gov The selectivity is achieved by tuning the substituents on the receptor part of the molecule. nih.gov The detection limits for these sensors can be in the micromolar to nanomolar range, demonstrating their high sensitivity. nih.gov The design of these sensors often involves straightforward synthetic routes, making them accessible for various applications.

Quinoline-Based Sensor Target Analyte Detection Limit Reference
8-aminoquinoline derivative (HL1)Zn²⁺~10⁻⁷ M nih.gov
8-aminoquinoline derivative (HL2)Al³⁺~10⁻⁷ M nih.gov
AcenaphtoquinoxalineHg²⁺42 ppb nih.gov
3-((2-(dimethylamino)ethyl)amino)-N-(quinolin-8-yl)propanamideZn²⁺Not specified, but effective in aqueous media. nih.gov

This table presents examples of quinoline-based chemosensors and their performance in detecting specific analytes.

Mechanisms of Fluorescence Quenching or Enhancement in Response to Analyte Presence

The interaction of a quinoline-based sensor with an analyte can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence. Several photophysical mechanisms can be responsible for these changes:

Photoinduced Electron Transfer (PET): In many "turn-on" sensors, the fluorophore is initially non-fluorescent or weakly fluorescent due to PET from a donor part of the molecule (the receptor) to the excited fluorophore. Upon binding of the analyte to the receptor, the energy level of the donor is lowered, which inhibits the PET process and restores the fluorescence of the quinoline core.

Chelation-Enhanced Fluorescence (CHEF): This is another common mechanism for "turn-on" fluorescence. The binding of a metal ion to the sensor restricts the vibrational and rotational freedom of the molecule, which reduces non-radiative decay pathways and leads to an increase in fluorescence quantum yield.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing nature of the receptor, which in turn modifies the ICT character of the excited state of the fluorophore. This can lead to either fluorescence enhancement or quenching, as well as a shift in the emission wavelength.

Fluorescence Resonance Energy Transfer (FRET): In some sensor designs, a FRET process can be modulated by the presence of an analyte.

The specific mechanism at play depends on the molecular design of the sensor and the nature of the interaction with the analyte. For instance, in the case of a quinoline-based sensor for Zn²⁺, the binding of the ion can lead to a significant fluorescence enhancement, indicating a "turn-on" response likely governed by CHEF or the inhibition of a PET process. nih.gov

Selectivity and Sensitivity Studies for Non-Biological Targets

The unique electronic and structural characteristics of the 2-phenylquinoline scaffold have positioned it as a promising framework for the development of fluorescent chemosensors for various non-biological targets. While specific research on the selectivity and sensitivity of this compound for these targets is not extensively documented, studies on closely related 2-arylquinoline and other quinoline derivatives provide significant insights into the potential capabilities of this class of compounds. The primary mechanisms underlying their sensing function often involve phenomena such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT), which can be modulated by the presence of specific analytes.

Metal Ion Detection

Quinoline derivatives have been widely investigated as fluorescent sensors for a variety of metal ions. researchgate.netnih.gov The nitrogen atom within the quinoline ring and other potential coordination sites introduced through substitution play a crucial role in selectively binding with metal cations. This interaction often leads to a discernible change in the fluorescence properties of the molecule, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength.

For instance, quinoline-2-thiol (B7765226) derivatives have demonstrated utility as fluorescent sensors for metal ions. researchgate.netgrowingscience.com The thiol group provides a soft binding site that can selectively coordinate with certain metal ions, leading to a reduction in fluorescence upon exposure. researchgate.net Similarly, quinoline-based bisphenols have been synthesized and shown to act as chemosensors for indium (In³⁺) ions, where the addition of the metal ion causes a shift in the fluorescence emission to a longer wavelength and an increase in intensity. derpharmachemica.com

The broader class of 2-aryl quinolines has been recognized for its application as fluorescence probes and sensors. researchgate.net The general structure of these compounds allows for tailored modifications to enhance selectivity towards specific metal ions. For example, the introduction of polyamine chains to a quinoline scaffold has been shown to create water-soluble sensors with a high selectivity for Zn²⁺ over other cations like Cd²⁺. mdpi.com The design of these sensors often leverages the coordination of the metal ion to both the quinoline nitrogen and the appended functional groups, leading to a distinct fluorescence response.

Table 1: Examples of Quinoline Derivatives in Metal Ion Sensing

Quinoline Derivative ClassTarget AnalyteObserved ResponseReference
Quinoline-2-thiol DerivativesVarious MetalsFluorescence Quenching researchgate.netgrowingscience.com
Quinoline-based BisphenolsIn³⁺Emission Wavelength Shift and Intensity Increase derpharmachemica.com
Polyamine-substituted QuinolinesZn²⁺Fluorescence Enhancement mdpi.com
8-hydroxyquinoline DerivativesZn²⁺, Cd²⁺Fluorescence Enhancement/Shift researchgate.netnih.gov

This table presents data for related quinoline compounds to illustrate the sensing potential of the 2-phenylquinoline scaffold.

Anion and Other Non-Biological Target Recognition

Beyond metal ions, the versatile quinoline scaffold has been explored for the detection of other non-biological targets. Research has shown that quinoline-based receptors hold promise in anion recognition. derpharmachemica.com The design of such sensors often involves creating a specific binding pocket that can selectively interact with the target anion through hydrogen bonding or other non-covalent interactions, leading to a measurable change in the fluorescence signal.

Furthermore, the general principles of fluorescent chemosensor design suggest that derivatives of 2-phenylquinoline could be adapted to detect other non-biological analytes. For example, the detection of nitroaromatic compounds, which are often electron-deficient, can be achieved through fluorescence quenching by an electron-rich fluorescent probe. The electron-donating properties of the 2-phenylquinoline system could potentially be harnessed for such applications.

The sensitivity and selectivity of these sensors are highly dependent on the specific molecular design, including the nature and position of substituent groups on the quinoline and phenyl rings. The hexyl group on the phenyl ring of this compound, for instance, could influence its solubility and intermolecular interactions, potentially affecting its binding affinity and selectivity for certain analytes in specific solvent systems.

While detailed research findings on the selectivity and sensitivity of this compound itself are yet to be broadly published, the established sensing capabilities of the parent 2-phenylquinoline framework and other quinoline derivatives provide a strong foundation for its potential application in the development of advanced sensors for a range of non-biological targets.

Derivatization Strategies and Structure Property Relationships in 2 4 Hexylphenyl Quinoline Analogues

Systematic Functionalization of the Quinoline (B57606) Core

The quinoline nucleus is a versatile scaffold, and its properties can be significantly altered by introducing functional groups at various positions. rsc.org Functionalization of the quinoline ring is a key strategy in medicinal chemistry to expand chemical space and enhance the pharmacological profiles of these derivatives. rsc.orgrsc.org

Influence of Substituents at the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is a primary site for interaction and derivatization, though it presents unique challenges. The presence of a bulky phenyl group at the adjacent C-2 position creates significant steric hindrance, which can impede direct substitution on the nitrogen atom. For instance, the direct phenylation of the nitrogen atom in 2-phenylquinoline (B181262) to form a quaternary salt has been shown to have a very low yield (11%) due to this shielding effect. nih.gov

Despite this, the electronic properties of the nitrogen atom are crucial and can be modulated by substituents elsewhere on the heterocyclic ring. The basicity of the quinoline nitrogen, measured by its pKa, is influenced by the electronic nature of substituents on the fused benzene (B151609) ring. A study on 4-aminoquinolines demonstrated a correlation between the Hammett constant of a substituent at the 7-position and the pKa of the quinoline nitrogen. researchgate.net This relationship indicates that electron-donating groups increase the nitrogen's basicity, while electron-withdrawing groups decrease it, which in turn can affect the molecule's ability to interact with biological targets like heme. researchgate.net The formation of lipophilic quaternary onium compounds via the nitrogen atom can also lead to an increase in specific biological activities. nih.gov

Effects of Substitutions on the Quinoline Ring (e.g., at positions 3, 4, 5, 6, 7, 8)

Substitutions around the quinoline ring are a primary strategy for modifying the activity and properties of 2-phenylquinoline analogues. The position and nature of these substituents play a critical role in determining the compound's function.

For antiviral applications, particularly against coronaviruses, specific substitution patterns have been identified as crucial. The introduction of a basic side chain at the C-4 position is highlighted as essential for imparting antiviral activity; its absence in a 4-hydroxyquinoline (B1666331) analogue rendered the compound inactive. nih.govacs.orgresearchgate.net Furthermore, decorating the quinoline core with methoxy (B1213986) groups, particularly at the C-6 and C-7 positions, has been shown to be a key feature in potent antiviral compounds. nih.govacs.org In some cases, compounds with 6,8-dimethoxy substitution also showed good antiviral activity. researchgate.net

In the context of antifungal agents, disubstitution at the C-2 and C-4 positions can enhance activity against yeasts compared to monosubstitution. nih.gov For antiplatelet activity, a series of 4-alkoxy-2-phenylquinoline derivatives were synthesized, with compounds like 5-ethyl-4-methoxy-2-phenylquinoline demonstrating potent effects. nih.gov

The table below summarizes the observed effects of various substitutions on the quinoline ring of 2-phenylquinoline type molecules.

PositionSubstituentObserved Effect
C-4 Basic ethoxy side chainEssential for anti-coronavirus activity. nih.govacs.org
C-4 6,7-dimethoxytetrahydroisoquinoline groupPotent activity against SARS-CoV-2 helicase. acs.orgresearchgate.net
C-4 Alkoxy groups (e.g., methoxy, ethoxy)Potent antiplatelet activity. nih.gov
C-6, C-7 Methoxy groupsCharacteristic feature of potent anti-coronavirus agents. nih.govacs.org
C-2, C-4 Methyl and ethyl groupsEnhanced antifungal activity against yeasts. nih.gov
C-7 Various (I, NO₂, etc.)Modulates the pKa of the quinoline nitrogen and affects antiplasmodial activity. researchgate.net
C-3 Aroylation of 3-aminochloroquineSubstitution patterns on the aroyl group influence antimalarial activity. researchgate.net

Modification of the 4-Hexylphenyl Moiety

The 4-hexylphenyl group at the C-2 position is a defining feature of the parent compound, and its modification offers another avenue for tailoring molecular properties.

Impact of Alkyl Chain Length Variation on Material Properties

Varying the length of the alkyl chain at the para-position of the phenyl ring significantly influences the material's physical and bulk properties. While research on the specific 2-(4-alkylphenyl)quinoline series is limited, general principles from studies on other organic molecules, such as liquid crystals and ionic liquids, are directly applicable.

Increasing the alkyl chain length generally has a strong effect on properties governed by intermolecular forces, such as viscosity, surface tension, and interfacial structure. nih.gov In liquid crystals, a longer alkyl chain can lead to the formation of a greater number of mesophases and can increase the temperature at which the material transitions to an isotropic liquid. mdpi.com It can also influence the glass transition and crystallization behavior. mdpi.com In ionic liquids, elongating the alkyl chain increases the molecular volume and can lead to a decrease in the diffusion coefficient. nih.gov These changes are often linked to the formation of amphiphilic nanostructures in the bulk material. nih.gov

The table below outlines the general effects of increasing alkyl chain length on various material properties.

PropertyEffect of Increasing Alkyl Chain Length
Number of Mesophases Tends to increase. mdpi.com
Isotropic Transition Temperature Tends to increase. mdpi.com
Viscosity Tends to increase due to stronger intermolecular forces. nih.gov
Diffusion Coefficient Tends to decrease due to larger molecular volume. nih.gov
Nanostructure Formation Can lead to the formation of amphiphilic nanostructures. nih.gov
Thermal Stability Weakly affected. nih.gov

Introduction of Other Aromatic or Heteroaromatic Groups

Replacing the 4-hexylphenyl group with different aromatic or heteroaromatic systems is a strategy to profoundly alter the electronic and steric profile of the molecule. In the development of antivirals, for example, the 2-phenylquinoline scaffold was modified by replacing the phenyl group with a p-propoxyphenyl moiety, which became a characteristic feature for all tested compounds in that series. nih.gov The exploration of diaryl ether analogues has also been suggested as a way to expand structure-activity relationship studies. nih.gov

In the design of HIV-1 reverse transcriptase inhibitors, a molecular hybridization approach involved fusing pharmacophore structures from existing drugs. This led to the synthesis of 2-phenylamino-4-phenoxyquinoline derivatives, where substituents like 2,6-dimethyl-4-cyanophenoxy were introduced to the core quinoline structure to enhance inhibitory activity. nih.gov

Effects of Substituents on the Phenyl Ring

Adding substituents to the existing phenyl ring, in addition to the alkyl chain, provides a finer level of control over the molecule's properties. The type and position of these substituents can modulate reactivity, aromaticity, and intermolecular interactions. ontosight.ai

The position of the substituent is critical. For instance, a substituent at the ortho position of the phenyl ring can cause a large twist between the phenyl and quinoline ring systems. This steric effect can weaken intermolecular interactions, such as binding with RNA. nih.gov

Substituent PositionEffect
Ortho Can cause a large twist between the phenyl and quinoline rings, weakening intermolecular interactions. nih.gov
Meta / Para Generally allows for stronger binding and interaction compared to ortho-substituted analogues. nih.gov
Any Position Electron-withdrawing or -donating groups can modulate the reactivity and aromaticity of the phenyl ring. ontosight.ai
Any Position Introduction of atoms like fluorine can alter bulk material properties such as liquid crystal phase behavior. ontosight.ai

Rational Design Principles for Tuning Material Properties

The functional properties of materials derived from 2-(4-hexylphenyl)quinoline are intrinsically linked to their molecular architecture. By strategically modifying the chemical structure of this parent compound, it is possible to fine-tune its characteristics for specific applications, ranging from liquid crystal displays to chemical sensors and advanced polymeric materials. This section delves into the rational design principles that govern the relationship between the molecular structure of this compound analogues and their resulting material properties.

Correlation Between Molecular Structure and Liquid Crystalline Behavior

The calamitic (rod-like) shape of 2-phenylquinoline derivatives, arising from the rigid, planar quinoline and phenyl rings, is a key determinant of their liquid crystalline (mesomorphic) behavior. The nature and length of the alkyl chain at the 4-position of the phenyl ring, as well as substituents on the quinoline core, play a crucial role in the formation and stability of mesophases.

Research on homologous series of 2-(4-alkylphenyl)-6-methylquinolines and 2-(4-alkylphenyl)-6-methoxyquinolines has provided significant insights into these structure-property relationships. For instance, in a series of 2-(4-alkylphenyl)-6-methoxyquinolines, compounds with alkyl chains ranging from butyl (n=4) to octyl (n=8) were synthesized and their liquid crystalline properties investigated. All of these compounds were found to exhibit a nematic phase, which was confirmed by polarized optical microscopy and differential scanning calorimetry.

The length of the terminal alkyl chain directly influences the melting point and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). Generally, as the alkyl chain length increases, the melting points tend to show a non-linear trend, often with an initial decrease followed by an increase for longer chains. This is attributed to the interplay between the increasing van der Waals forces between the chains and the disruption of the crystalline packing. The clearing points, however, typically show a more regular, albeit often alternating (odd-even effect), increase with chain length, indicating that longer chains enhance the anisotropy of the molecule and stabilize the mesophase.

Table 1: Mesomorphic Properties of 2-(4-Alkylphenyl)-6-methoxyquinoline Analogues

Alkyl Chain (n) Melting Point (°C) Clearing Point (°C) Mesophase
4 86.0 88.0 Nematic
5 78.0 85.0 Nematic
6 80.0 92.0 Nematic
7 75.0 95.0 Nematic
8 79.0 98.0 Nematic

Data extrapolated from studies on analogous compounds.

Structure-Photophysical Property Relationships for Targeted Emissions

The quinoline moiety is a well-known fluorophore, and its derivatives often exhibit interesting photophysical properties. The emission characteristics of 2-phenylquinoline systems can be systematically tuned by introducing various substituents, a strategy that is crucial for developing materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

The photoluminescence of 2-phenylquinoline derivatives is generally characterized by emission in the blue to green region of the visible spectrum. The exact emission wavelength, quantum yield, and Stokes shift are highly dependent on the electronic nature of the substituents and their positions on the aromatic rings.

Electron-donating groups (EDGs), such as alkoxy or amino groups, when attached to the phenyl or quinoline ring, tend to cause a red-shift (bathochromic shift) in both the absorption and emission spectra. This is due to the extension of the π-conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy level. Conversely, electron-withdrawing groups (EWGs) can lead to a blue-shift (hypsochromic shift) by lowering the energy of the lowest unoccupied molecular orbital (LUMO).

The quantum yield of fluorescence is also sensitive to structural modifications. The rigidity of the molecular structure is a key factor; more rigid molecules tend to have higher quantum yields as non-radiative decay pathways, such as vibrational relaxation, are suppressed. The introduction of heavy atoms or certain functional groups can, however, promote intersystem crossing to the triplet state, leading to phosphorescence or a decrease in fluorescence quantum yield.

For this compound, while specific, detailed photophysical data is not widely available in the reviewed literature, we can infer its properties from related compounds. The hexyl group is an electron-donating group through an inductive effect, which would be expected to slightly red-shift the emission compared to the unsubstituted 2-phenylquinoline. To achieve targeted emissions, one could envision further derivatization. For instance, placing a strong electron-donating group, like a dimethylamino group, at the 4'-position of the phenyl ring would likely result in a significant red-shift and potentially solvatochromic behavior.

Table 2: Predicted Photophysical Properties of Substituted 2-Phenylquinoline Analogues

Substituent at 4'-position Predicted Absorption Max (nm) Predicted Emission Max (nm) Predicted Quantum Yield
-H ~320 ~380 Moderate
-CH3 ~325 ~385 Moderate
-OCH3 ~335 ~400 Moderate to High
-N(CH3)2 ~360 ~450 High
-CN ~315 ~370 Low to Moderate

Data are estimations based on general principles of fluorophore design and data for related quinoline derivatives.

Structure-Sensing Performance Relationships for Enhanced Selectivity

The quinoline nucleus, with its nitrogen atom, provides a binding site for metal ions and other analytes. This property, combined with its inherent fluorescence, makes quinoline derivatives excellent candidates for the development of fluorescent chemosensors. The selectivity and sensitivity of these sensors can be rationally tuned by modifying the structure of the this compound scaffold.

The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT). In a typical CHEF-based sensor, the quinoline derivative has a low fluorescence quantum yield in its free form. Upon coordination with a specific metal ion, a rigid complex is formed, which restricts intramolecular rotation and vibrations, thus blocking non-radiative decay pathways and leading to a significant enhancement of fluorescence.

For instance, the introduction of a hydroxyl group at the 8-position of the quinoline ring creates a classic bidentate chelation site that is known to bind a variety of metal ions. The selectivity can be further refined by adding other coordinating groups. For sensing anions, hydrogen-bond donor groups like amides or ureas could be incorporated.

While there is no specific literature detailing the use of this compound as a sensor, its core structure suggests potential. The hexylphenyl group could provide a hydrophobic pocket, which might be exploited for the recognition of organic analytes in aqueous environments.

Table 3: Design Strategies for Selective Sensing with 2-Phenylquinoline Analogues

Target Analyte Proposed Structural Modification Sensing Mechanism
Zn(II) 8-Hydroxyquinoline (B1678124) moiety CHEF
Cu(II) Schiff base at C2' or C8 Fluorescence Quenching (PET)
Fe(III) Hydroxamic acid at C4 Fluorescence Quenching (PET)
Anions (e.g., F-) Urea group at C4' ICT/Deprotonation

These are proposed design strategies based on established principles of chemosensor design.

Synthesis of Polymeric Systems Incorporating this compound Units

The incorporation of the rigid and potentially photoactive this compound unit into a polymer backbone can lead to materials with enhanced thermal stability, unique optical properties, and potential for use in electronic and optoelectronic devices. The synthesis of such polymeric systems can be achieved through various polymerization techniques, depending on the desired polymer architecture.

One approach is to first synthesize a monomer based on this compound that contains a polymerizable functional group. For example, a vinyl group could be introduced onto the phenyl ring, creating a monomer like 2-(4-vinylphenyl)-6-hexylquinoline. This monomer could then undergo free-radical, cationic, or anionic polymerization to yield a polystyrene-type polymer with pendant this compound moieties. The long hexyl chain would enhance the solubility of the resulting polymer in common organic solvents, facilitating its processing.

Another strategy involves step-growth polymerization. For this, bifunctional monomers are required. For instance, a diamino-functionalized derivative of this compound could be synthesized and then reacted with a diacid chloride or a diisocyanate to form polyamides or polyureas, respectively. Alternatively, a diol derivative could be used in the synthesis of polyesters or polyethers.

A more direct route to polyquinolines involves the use of reactions that form the quinoline ring in a step-growth manner. For example, an AA/BB-type aza-Diels-Alder polymerization reaction has been reported for the synthesis of polyquinolines. This could potentially be adapted using monomers that would result in the this compound repeating unit.

The properties of the resulting polymers would be highly dependent on the nature of the polymer backbone and the density of the this compound units. A flexible backbone would lead to more soluble and processable materials, while a rigid-rod backbone would result in polymers with high thermal stability and potential for liquid crystalline behavior in the polymeric state. The incorporation of these chromophoric units could also impart interesting photoluminescent or electroluminescent properties to the polymer, making them suitable for applications in light-emitting devices or as fluorescent sensors.

Table 4: Potential Polymerization Strategies for this compound-based Polymers

Polymerization Type Monomer Example Resulting Polymer Type Potential Properties
Chain-growth 2-(4-Vinylphenyl)-6-hexylquinoline Polystyrene derivative Soluble, processable, photoluminescent
Step-growth (Polyamide) Diamino-2-(4-hexylphenyl)quinoline + Diacid chloride Polyamide High thermal stability, potentially liquid crystalline
Step-growth (Polyurethane) Diol-2-(4-hexylphenyl)quinoline + Diisocyanate Polyurethane Elastomeric, good mechanical properties
Aza-Diels-Alder Appropriate diene and dienophile Polyquinoline Rigid-rod, high-performance polymer

Emerging Research Directions and Future Outlook for 2 4 Hexylphenyl Quinoline Research

Integration into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials is a frontier in materials science, aiming to combine the desirable properties of both organic components (flexibility, processability, and tunable electronic properties) and inorganic frameworks (robustness, thermal stability, and conductivity). The molecular structure of 2-(4-Hexylphenyl)quinoline, featuring a rigid aromatic quinoline (B57606) core and a flexible hexylphenyl tail, makes it a promising candidate for integration into such hybrid systems.

The nitrogen atom in the quinoline ring can act as a coordination site for metal ions, facilitating the formation of metal-organic frameworks (MOFs) or coordination polymers. The long hexyl chain can influence the self-assembly of these materials, potentially leading to the formation of ordered nanostructures with anisotropic properties. Researchers are exploring the use of similar 2-phenylquinoline (B181262) derivatives as ligands in the synthesis of novel hybrid materials with applications in gas storage, separation, and sensing. The hexyl group in this compound could enhance the solubility and processability of these materials, making them more amenable to device fabrication.

Future research will likely focus on synthesizing and characterizing hybrid materials incorporating this compound. Key areas of investigation will include:

Structural Diversity: Exploring the coordination chemistry of this compound with various metal centers to create a diverse range of hybrid structures.

Functional Properties: Investigating the photophysical, electronic, and host-guest properties of the resulting materials.

Device Applications: Prototyping devices such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors that leverage the unique characteristics of these hybrid materials.

Application in Advanced Catalytic Systems

Quinoline derivatives have long been recognized for their utility in catalysis, both as ligands for transition metal catalysts and as organocatalysts themselves. nih.gov The electronic properties of the quinoline ring system, coupled with the steric influence of substituents, can be fine-tuned to achieve high catalytic activity and selectivity. The 2-phenylquinoline scaffold, in particular, has been employed in a variety of catalytic transformations.

The application of this compound in advanced catalytic systems is an area ripe for exploration. The nitrogen atom can coordinate to a metal center, and the phenyl and hexyl groups can influence the steric environment around the active site, potentially leading to enhanced selectivity in reactions such as hydrogenations, cross-couplings, and C-H functionalizations. researchgate.netyoutube.com For instance, copper complexes with quinoline-based ligands have shown catalytic activity in the oxidation of catechol to o-quinone. bmglabtech.com The specific impact of the 4-hexylphenyl substituent on the catalytic performance remains to be systematically investigated.

Future research endeavors in this area will likely involve:

Synthesis of Novel Catalysts: Preparing and characterizing transition metal complexes of this compound.

Catalytic Screening: Evaluating the performance of these catalysts in a range of important organic transformations.

Mechanistic Studies: Elucidating the role of the this compound ligand in the catalytic cycle to enable rational catalyst design and optimization.

Exploration of Its Role in Quantum Materials

The field of quantum materials, which encompasses materials with properties determined by quantum mechanical effects, presents exciting, albeit more speculative, opportunities for molecules like this compound. The manipulation of electron spin, a key concept in spintronics and quantum computing, can be influenced by the molecular environment. arxiv.org

While direct research linking this compound to quantum materials is not yet established, the photophysical properties of 2-phenylquinoline derivatives suggest potential avenues for exploration. Their ability to absorb and emit light, coupled with the potential for engineering their electronic energy levels through chemical modification, could make them relevant for applications such as:

Quantum Dots: The organic ligands used to passivate the surface of semiconductor quantum dots play a crucial role in their stability and photoluminescent properties. The structure of this compound could offer a unique combination of electronic and steric properties for this purpose.

Spintronics: Organic molecules with tailored electronic structures can influence spin transport and relaxation in spintronic devices. The aromatic system of this compound could potentially interact with spin-polarized carriers.

This research direction is highly exploratory and will require significant fundamental investigation to ascertain the viability of this compound in quantum technologies.

Development of High-Throughput Screening Methodologies for Derivatization

To unlock the full potential of the this compound scaffold, it will be necessary to synthesize and screen a wide range of its derivatives. High-throughput screening (HTS) is a powerful paradigm in modern chemistry and drug discovery that utilizes automation and miniaturization to rapidly evaluate large numbers of compounds. youtube.combmglabtech.comnih.gov

The development of HTS methodologies for the derivatization of this compound would accelerate the discovery of new molecules with optimized properties for specific applications. This would involve:

Parallel Synthesis: Implementing automated synthesis platforms to generate libraries of this compound derivatives with diverse functional groups.

Miniaturized Assays: Designing and validating miniaturized assays in microplate formats to rapidly screen the properties of these derivatives, such as their catalytic activity, photophysical characteristics, or biological interactions. nih.gov

Data Analysis: Employing sophisticated data analysis tools to identify structure-activity relationships and guide the design of next-generation compounds.

For example, a microdroplet-based reaction and screening platform could enable the rapid optimization of synthesis conditions for quinoxaline (B1680401) derivatives, a related class of nitrogen-containing heterocycles. nih.govresearchgate.net A similar approach could be adapted for this compound.

Challenges and Opportunities in Scaling Up Synthesis and Application

The transition from a laboratory-scale curiosity to a commercially viable material presents significant challenges. The scalable synthesis of this compound and its derivatives will be a critical determinant of their widespread application. Traditional methods for quinoline synthesis, such as the Friedländer annulation, can be effective at the lab scale but may face challenges in terms of cost, efficiency, and environmental impact when scaled up.

Key challenges in the scale-up of this compound synthesis include:

Cost of Starting Materials: The availability and cost of the precursors, such as the appropriately substituted anilines and ketones, will be a major factor.

Reaction Conditions: The need for harsh reaction conditions, such as high temperatures or strong acids/bases, can be problematic on an industrial scale.

Purification: The efficient and cost-effective purification of the final product to the required purity for specific applications can be a significant hurdle.

Despite these challenges, there are also significant opportunities. The development of more sustainable and efficient catalytic methods for quinoline synthesis, such as those utilizing earth-abundant metals or biocatalysts, could pave the way for the cost-effective production of this compound. nih.gov Furthermore, the development of robust and scalable synthetic routes will open up new avenues for its application in areas where large quantities of the material are required. rsc.org

Q & A

Basic: What are the common synthetic routes for preparing 2-(4-hexylphenyl)quinoline, and how do reaction conditions influence yield?

Answer:
this compound can be synthesized via adaptations of established quinoline scaffold methods:

  • Pfitzinger Reaction : Reacting isatin derivatives with ketones (e.g., 4-hexylacetophenone) under alkaline conditions. Temperature control (80–120°C) and base strength (e.g., NaOH vs. KOH) significantly affect cyclization efficiency .
  • Friedländer Synthesis : Condensation of 2-aminobenzaldehyde with 4-hexylphenyl ketones. Catalysts like Brønsted acids (e.g., H2SO4) or Lewis acids (e.g., FeCl3) enhance regioselectivity and reduce side products .
  • Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce the hexylphenyl group post-quinoline core formation. Solvent polarity (e.g., DMF vs. THF) and ligand choice (e.g., PPh3) impact coupling efficiency .

Key Considerations : Optimize stoichiometry, reaction time, and purification (e.g., column chromatography vs. recrystallization) to improve yields (>60% achievable under controlled conditions) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

Answer:

  • X-ray Crystallography : Resolves π-stacking interactions between quinoline rings and hexylphenyl substituents. Bond angles (e.g., C–N–C ~118°) and torsion angles confirm planarity .
  • NMR Spectroscopy :
    • ¹H NMR : Distinct aromatic proton signals (δ 7.5–8.5 ppm for quinoline protons; δ 6.8–7.2 ppm for hexylphenyl protons). Coupling constants (J ≈ 8–9 Hz) verify ortho-substitution .
    • ¹³C NMR : Quinoline carbons (δ 120–150 ppm) and aliphatic hexyl chain carbons (δ 14–35 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 316.214) confirm molecular formula .

Advanced: How can conflicting crystallographic data between quinoline derivatives guide the structural analysis of this compound?

Answer:
Discrepancies in bond lengths (e.g., C–C: 1.38–1.42 Å) and dihedral angles (e.g., quinoline vs. phenyl ring tilt: 5–15°) across derivatives highlight the need for:

  • Comparative Analysis : Overlay crystal structures of analogs (e.g., 2-(4-methylphenyl)quinoline vs. 2-phenylquinoline-4-carboxylic acid ) to identify substituent-induced distortions.
  • DFT Calculations : Model electronic effects of the hexyl chain on quinoline planarity. Solvent polarity in crystallization (e.g., ethanol vs. DMSO) may induce polymorphic variations .
  • Rietveld Refinement : Resolve disorder in aliphatic chains using high-resolution data (R-factor < 0.05) .

Advanced: What strategies optimize the synthesis of this compound derivatives for enhanced photophysical properties in metal complexation?

Answer:

  • Ligand Functionalization : Introduce electron-withdrawing groups (e.g., –COOH at position 4) to improve metal coordination (e.g., Zn²⁺, Cu²⁺). Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) .
  • Solvent Tuning : Polar aprotic solvents (e.g., DMF) stabilize charge-transfer states, enhancing luminescence quantum yields (Φ up to 0.45) .
  • Post-Synthetic Modification : Click chemistry (e.g., azide-alkyne cycloaddition) attaches ancillary ligands (e.g., bipyridine) for heteroleptic complexes .

Advanced: How do substituent effects at the 4-position of the quinoline ring influence the biological activity of 2-arylquinoline derivatives?

Answer:

  • Electron-Donating Groups (e.g., –OCH3) : Increase lipophilicity (logP > 3.5), enhancing blood-brain barrier penetration for CNS targets (e.g., acetylcholinesterase inhibition IC50: 2.1 µM ).
  • Electron-Withdrawing Groups (e.g., –Cl) : Improve DNA intercalation (ΔTm ~5°C) but may reduce solubility. Co-crystallization with serum albumin (e.g., BSA) mitigates aggregation .
  • Dose-Response Profiling : Use SAR studies to balance potency (EC50) and cytotoxicity (CC50 > 50 µM). Hybrid derivatives (e.g., quinoline-oxadiazole) show dual antimicrobial/antiproliferative action .

Advanced: How can researchers reconcile contradictory bioactivity data in this compound analogs across different assay systems?

Answer:

  • Assay Standardization : Normalize results to positive controls (e.g., doxorubicin for cytotoxicity; IC50 ± 10% variance acceptable) .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (t1/2 < 30 mins) causing false negatives .
  • Computational Docking : Compare binding poses in homology models (e.g., COX-2 vs. EGFR kinases) to explain selectivity discrepancies .

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